![molecular formula C9H11BrN2 B1409546 3-[(Azetidin-1-yl)methyl]-5-bromopyridine CAS No. 1779996-58-5](/img/structure/B1409546.png)
3-[(Azetidin-1-yl)methyl]-5-bromopyridine
Descripción general
Descripción
“3-[(Azetidin-1-yl)methyl]-5-bromopyridine” is an organic compound that belongs to the group of pyridine derivatives . It is widely used as a reagent in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of new heterocyclic amino acid derivatives containing azetidine rings was described in a paper . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Molecular Structure Analysis
The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations . In the 1H-NMR spectrum of the 3-(pyrazol-1-yl)azetidine derivative, the methylene protons from the azetidine moiety appeared as two doublets resonating at δ 4.28 and 4.42 ppm (2JHa,Hb = 9.6 Hz), while the aromatic pyrazole protons showed three signals at δ 6.29–6.30 (m, 4′-H), 7.54 (d, J = 1.4 Hz, 3′-H), and 7.63 (d, J = 2.4 Hz, 5′-H) ppm .
Chemical Reactions Analysis
The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A novel azetidine derivative, including 3-[(Azetidin-1-yl)methyl]-5-bromopyridine, was synthesized and its structure confirmed through various methods. This compound displayed promising antibacterial and antifungal activity, indicating its potential in medicinal chemistry and pharmaceutical applications (Rao, Prasad, & Rao, 2013).
Potential in Neuroreceptor Binding
The compound 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a derivative of this compound, was synthesized and proposed as a potential novel ligand for nicotinic receptors. This suggests its use in neuroscientific research, particularly in the study of neuroreceptors (Karimi & Långström, 2002).
Antileishmanial Activity
Another study involved synthesizing derivatives of azetidine, including those structurally related to this compound, showing marked improvement in anti-parasitic activity against Leishmania major. This highlights its potential application in developing antileishmanial agents (Singh, Al-Kahraman, Mpadi, & Yasinzai, 2012).
Antimicrobial Agents Development
Azetidine derivatives have been synthesized and evaluated for their potential as antimicrobial agents. This includes compounds related to this compound, indicating their significant role in the development of new antimicrobial drugs (Ansari & Lal, 2009).
Propiedades
IUPAC Name |
3-(azetidin-1-ylmethyl)-5-bromopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-9-4-8(5-11-6-9)7-12-2-1-3-12/h4-6H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFGAMHIUMRRQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409466.png)


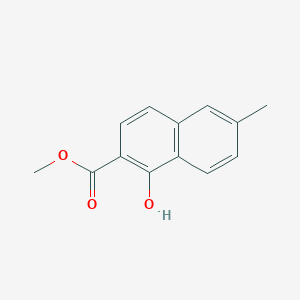
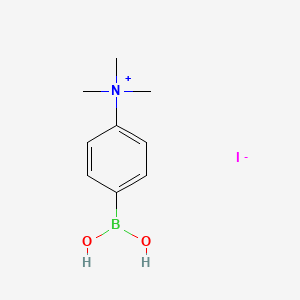

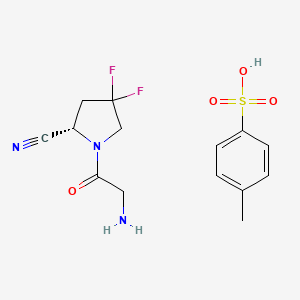
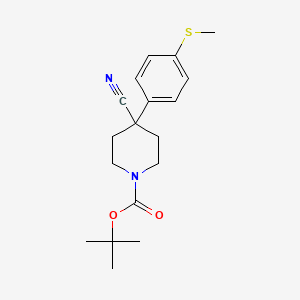

![(R)-4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409479.png)
![4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409480.png)
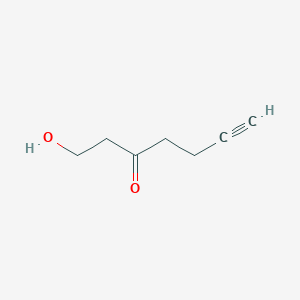
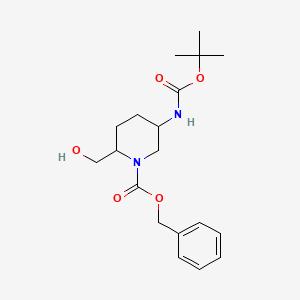
![2-amino-6,7-dihydrobenzo[d]thiazol-5(4H)-one](/img/structure/B1409486.png)